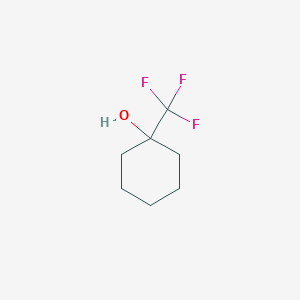

1-(Trifluoromethyl)cyclohexanol

Description

BenchChem offers high-quality 1-(Trifluoromethyl)cyclohexanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Trifluoromethyl)cyclohexanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(trifluoromethyl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F3O/c8-7(9,10)6(11)4-2-1-3-5-6/h11H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUVULQQNELULBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80460805 | |

| Record name | 1-(trifluoromethyl)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80460805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80768-55-4 | |

| Record name | 1-(trifluoromethyl)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80460805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(Trifluoromethyl)cyclohexanol

Abstract

The introduction of trifluoromethyl groups is a cornerstone of modern medicinal and materials chemistry, imparting unique physicochemical properties such as enhanced metabolic stability, lipophilicity, and binding affinity.[1] 1-(Trifluoromethyl)cyclohexanol is a key building block in this arena, serving as a precursor to a variety of more complex fluorinated molecules. This guide provides a comprehensive technical overview of its synthesis, with a primary focus on the nucleophilic trifluoromethylation of cyclohexanone using the Ruppert-Prakash reagent. We will delve into the mechanistic underpinnings, provide a field-proven experimental protocol, discuss characterization techniques, and explore alternative synthetic strategies. This document is intended for researchers, scientists, and drug development professionals seeking a detailed and practical understanding of this important transformation.

Introduction: The Strategic Importance of the CF₃ Group

The trifluoromethyl (CF₃) group is often considered a "super-trifluoromethyl" moiety due to its profound impact on a molecule's properties.[2] Its high electronegativity and steric bulk can dramatically alter pKa, molecular conformation, and metabolic pathways. In drug development, the incorporation of a CF₃ group can lead to improved efficacy and a more favorable pharmacokinetic profile.[1] The synthesis of trifluoromethylated tertiary alcohols, such as 1-(Trifluoromethyl)cyclohexanol, is a fundamental step in accessing this valuable chemical space.

The most direct and widely adopted method for this transformation is the nucleophilic addition of a trifluoromethyl anion equivalent to a ketone. Among the various reagents developed for this purpose, trimethyl(trifluoromethyl)silane (TMSCF₃), known as the Ruppert-Prakash reagent, stands out for its reliability, commercial availability, and operational simplicity.

Core Synthesis Strategy: Nucleophilic Trifluoromethylation of Cyclohexanone

The primary route to 1-(Trifluoromethyl)cyclohexanol involves the reaction of cyclohexanone with the Ruppert-Prakash reagent, activated by a catalytic amount of a fluoride source.

Reaction Scheme:

Caption: Overall synthesis of 1-(Trifluoromethyl)cyclohexanol.

Mechanistic Insights

The reaction proceeds via a fluoride-initiated nucleophilic addition mechanism. The process can be broken down into three key stages: initiation, propagation, and termination (hydrolysis).

-

Initiation: A catalytic amount of a fluoride source, typically tetrabutylammonium fluoride (TBAF), attacks the silicon atom of the Ruppert-Prakash reagent. This forms a pentacoordinate siliconate intermediate, which is highly reactive.[3]

-

Propagation: The siliconate intermediate fragments to generate a "naked" trifluoromethyl anion (CF₃⁻) and fluorotrimethylsilane (TMSF). The highly nucleophilic CF₃⁻ then attacks the electrophilic carbonyl carbon of cyclohexanone, forming a tertiary alkoxide intermediate. This alkoxide subsequently reacts with another molecule of the Ruppert-Prakash reagent to form the silylated product, 1-O-(trimethylsilyl)-1-(trifluoromethyl)cyclohexane, and regenerate the trifluoromethyl anion, thus propagating the chain reaction.[4]

-

Hydrolysis: Upon completion of the reaction, the silylated intermediate is hydrolyzed with aqueous acid (e.g., HCl) to cleave the O-Si bond, yielding the final product, 1-(Trifluoromethyl)cyclohexanol.

Caption: Mechanistic workflow of the Ruppert-Prakash reaction.

Experimental Protocol

The following protocol is adapted from a robust and verified procedure published in Organic Syntheses, a testament to its reliability and reproducibility.

Materials and Equipment

| Reagent/Material | M.W. ( g/mol ) | Amount | Moles | Purity | Supplier |

| Cyclohexanone | 98.14 | 10.2 g | 0.104 | ≥99% | Sigma-Aldrich |

| (Trifluoromethyl)trimethylsilane (TMSCF₃) | 142.22 | 17.1 g | 0.120 | ≥97% | Sigma-Aldrich |

| Tetrabutylammonium fluoride trihydrate (TBAF·3H₂O) | 315.51 | 33 mg | 0.0001 | ≥98% | Sigma-Aldrich |

| Tetrahydrofuran (THF), anhydrous | 72.11 | 75 mL | - | ≥99.9% | Sigma-Aldrich |

| Hydrochloric acid, 3 N | 36.46 | 40 mL | - | - | - |

| Diethyl ether | 74.12 | 80 mL | - | - | - |

| Saturated aq. NaCl | - | 50 mL | - | - | - |

| Anhydrous MgSO₄ | 120.37 | ~5 g | - | - | - |

Equipment:

-

250 mL three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Syringes

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Step-by-Step Procedure

Caution: This procedure should be performed in a well-ventilated fume hood. The Ruppert-Prakash reagent is flammable and releases flammable gas upon contact with water.[5] Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with (trifluoromethyl)trimethylsilane (17.1 g, 0.120 mol). The flask is then cooled to 0 °C using an ice-water bath.

-

Addition of Reactants: A solution of cyclohexanone (10.2 g, 0.104 mol) in 50 mL of anhydrous tetrahydrofuran (THF) is added to the stirred TMSCF₃ solution via syringe.

-

Initiation: Tetrabutylammonium fluoride trihydrate (33 mg) is added to the reaction vessel. The reaction is exothermic, and a yellowish-brown color may develop.

-

Reaction Progression: The mixture is stirred at 0 °C for 30 minutes, after which the cooling bath is removed. The reaction is allowed to warm to room temperature and stirred for an additional hour. The reaction progress can be monitored by GC-MS.

-

Hydrolysis: To the reaction mixture containing the crude silylated intermediate, 25 mL of THF and 40 mL of 3 N hydrochloric acid are added. The mixture is stirred vigorously at room temperature for 8 hours to ensure complete desilylation.

-

Workup and Extraction: The mixture is transferred to a 500-mL separatory funnel containing 50 mL of water. The product is extracted with diethyl ether (1 x 50 mL, then 1 x 30 mL).

-

Washing and Drying: The combined organic layers are washed with saturated aqueous NaCl solution (50 mL), dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed using a rotary evaporator. The crude product is then purified by vacuum distillation to yield 1-(Trifluoromethyl)cyclohexanol as a colorless oil.

Characterization of 1-(Trifluoromethyl)cyclohexanol

| Property | Data |

| Molecular Formula | C₇H₁₁F₃O |

| Molecular Weight | 168.16 g/mol |

| Appearance | Colorless oil or low-melting solid |

| Boiling Point | ~74-75 °C at 20 mmHg |

| ¹H NMR (CDCl₃) | Expected signals: a broad singlet for the -OH proton, and complex multiplets for the ten cyclohexyl protons (δ 1.2-2.0 ppm). |

| ¹³C NMR (CDCl₃) | Expected signals: A quartet for the CF₃ carbon (~125 ppm, ¹JCF ≈ 288 Hz), a quaternary carbon bearing the OH and CF₃ groups (~78 ppm, ²JCF ≈ 27 Hz), and signals for the five CH₂ groups of the cyclohexane ring (δ 20-40 ppm).[5] |

| ¹⁹F NMR (CDCl₃) | Expected signal: A singlet around -72 to -75 ppm.[5] |

| IR (neat) | Expected absorptions: A broad O-H stretch (~3400 cm⁻¹), C-H stretches (~2850-2950 cm⁻¹), and strong C-F stretches (~1100-1250 cm⁻¹).[6] |

| Mass Spec (EI) | Expected molecular ion (M⁺) at m/z = 168. Key fragments may include [M-H₂O]⁺, [M-CF₃]⁺, and fragments from the cyclohexane ring. |

Alternative Synthetic Strategies & Future Outlook

While the Ruppert-Prakash method is the workhorse for this transformation, other methodologies are emerging, driven by the principles of green and sustainable chemistry.

-

Electrochemical Methods: Electrochemical synthesis offers a reagent-free approach to generating trifluoromethyl radicals or anions from inexpensive sources, potentially providing a more sustainable alternative.

-

Photoredox Catalysis: Visible-light photoredox catalysis has revolutionized radical chemistry. Methods are being developed for the trifluoromethylation of various substrates, and this technology could be adapted for the synthesis of trifluoromethylated alcohols.[2]

-

Fluoroform-based Reagents: Utilizing fluoroform (HCF₃), a readily available and inexpensive industrial byproduct, as the trifluoromethyl source is an economically attractive prospect.

The continued development of these and other novel trifluoromethylation methods will undoubtedly lead to more efficient, safer, and environmentally benign routes to 1-(Trifluoromethyl)cyclohexanol and other important fluorinated building blocks.

Conclusion

The synthesis of 1-(Trifluoromethyl)cyclohexanol via the nucleophilic trifluoromethylation of cyclohexanone is a robust and essential transformation for accessing valuable fluorinated compounds. The Ruppert-Prakash reagent provides a reliable and high-yielding pathway, underscored by a well-understood reaction mechanism. As the demand for complex fluorinated molecules in the pharmaceutical and materials science sectors continues to grow, the importance of mastering and refining the synthesis of key building blocks like 1-(Trifluoromethyl)cyclohexanol cannot be overstated. Future research will likely focus on enhancing the sustainability and cost-effectiveness of these processes, further expanding the synthetic chemist's toolkit.

References

-

Al-Masum, M. (2021). Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry, 37(3), 515-524. [Link]

-

Molecule Vision. (2026, January 8). The Versatility of Trifluoroethanol: Applications Across Industries. Molecule Vision. [Link]

-

May, J. A., & Blease, K. (2018). Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. ACS Catalysis, 8(11), 10516-10527. [Link]

-

Organic Chemistry Portal. (n.d.). Trifluoromethyl carbinol synthesis. Organic Chemistry Portal. [Link]

-

Ramaiah, P., Krishnamurti, R., & Prakash, G. K. S. (1998). 1-TRIFLUOROMETHYL-1-CYCLOHEXANOL. Organic Syntheses, 72, 232. [Link]

-

Portella, C., & El Kaim, L. (2014). Nucleophilic trifluoromethylation of carbonyl compounds and derivatives. ARKIVOC, 2014(2), 362-405. [Link]

-

ResearchGate. (2016). The reaction of cyclic imines with the Ruppert-Prakash reagent. Facile approach to alpha-trifluoromethylated nornicotine, anabazine, and homoanabazine. ResearchGate. [Link]

-

Sereda, G. A., & Smaliy, Y. S. (2022). Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3. Molecules, 27(21), 7595. [Link]

-

Bartleby. (n.d.). IR Spectrum Of Cyclohexanone. Bartleby.com. [Link]

-

ResearchGate. (2016). Synthesis of dibenzylamino-1-methylcyclohexanol and dibenzylamino-1-trifluoromethylcyclohexanol isomers. ResearchGate. [Link]

-

Wikipedia. (2023). Trifluoromethyltrimethylsilane. Wikipedia. [Link]

-

Brainly. (2023, April 24). [FREE] Given the IR spectrum of cyclohexanol and cyclohexane, compare the two spectra. Identify the key peaks. Brainly. [Link]

-

Vasconcelos, S. N. S., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 14(3), 230. [Link]

-

Organic Syntheses. (2014). Working with Hazardous Chemicals. Organic Syntheses. [Link]

-

NIST. (n.d.). Cyclohexanol, 1-methyl-. NIST WebBook. [Link]

-

YouTube. (2012, October 10). Introduction to IR Spectroscopy - Alcohols. YouTube. [Link]

-

Wiley-VCH. (2008). Supporting Information. Wiley-VCH. [Link]

-

Reddit. (2020, May 28). Cyclohexanol Mass Spec. Reddit. [Link]

-

Douglas, J. J., & MacMillan, D. W. C. (2022). Deoxytrifluoromethylation of Alcohols. Journal of the American Chemical Society, 144(28), 12595-12601. [Link]

-

Chegg. (2020, January 25). Question: Given the IR spectrum of cyclohexanol and cyclohexanone, compare the two spectra. Chegg. [Link]

-

NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. NC State University Libraries. [Link]

-

Beilstein Journals. (2021, February 12). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journals. [Link]

Sources

- 1. 1-(三氟甲基)环己烷-1-甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. (Trifluoromethyl)cyclohexane | C7H11F3 | CID 6432413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-CYCLOHEXEN-1-OL(822-67-3) 1H NMR spectrum [chemicalbook.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. bmse000405 Cyclohexanone at BMRB [bmrb.io]

- 6. m.youtube.com [m.youtube.com]

Foreword: The Strategic Importance of the Trifluoromethyl Group in Modern Chemistry

An In-depth Technical Guide to the Chemical Properties and Applications of 1-(Trifluoromethyl)cyclohexanol

The incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1] Among the various fluorinated motifs, the trifluoromethyl (CF₃) group holds a privileged status. Its unique combination of high electronegativity, metabolic stability, and lipophilicity allows for the fine-tuning of a molecule's physicochemical and biological properties.[2][3][4] The CF₃ group can profoundly influence molecular conformation, membrane permeability, and binding affinity to biological targets, often leading to enhanced potency and improved pharmacokinetic profiles.[3][5] This guide focuses on 1-(Trifluoromethyl)cyclohexanol, a tertiary alcohol that combines the robust cyclohexyl scaffold with the powerful electronic attributes of the trifluoromethyl group, making it a valuable building block for researchers in medicinal chemistry and beyond.

Synthesis and Mechanistic Considerations

The most direct and widely employed method for the synthesis of 1-(Trifluoromethyl)cyclohexanol is the nucleophilic trifluoromethylation of cyclohexanone. This transformation leverages a trifluoromethyl anion equivalent that attacks the electrophilic carbonyl carbon.

The Ruppert-Prakash Reagent: A Field-Proven Protocol

The Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (TMSCF₃), is the most common source for the CF₃ anion.[6] The reaction is typically initiated by a nucleophilic fluoride source, such as tetrabutylammonium fluoride (TBAF), which activates the silicon center, liberating the trifluoromethyl nucleophile.

Causality of Experimental Design:

-

Anhydrous Conditions: The reaction is highly sensitive to moisture, as the trifluoromethyl anion is readily protonated by water. Therefore, anhydrous solvents (e.g., THF) and an inert atmosphere (e.g., Nitrogen or Argon) are critical for achieving high yields.

-

Catalytic Initiator: A substoichiometric amount of a fluoride source (like TBAF or CsF) is sufficient to initiate the reaction. The fluoride attacks the TMSCF₃, generating the trifluoromethyl anion and a new silyl fluoride. The generated silyloxide from the ketone adduct can then react with another molecule of TMSCF₃, regenerating the fluoride initiator in a catalytic cycle.

-

Low Temperature: The addition of TMSCF₃ is performed at low temperatures (typically 0°C or below) to control the exothermic reaction and prevent side reactions.

Experimental Protocol: Synthesis of 1-(Trifluoromethyl)cyclohexanol

-

Preparation: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 10 mL), followed by cyclohexanone (1.0 g, 10.2 mmol).

-

Initiation: Cool the solution to 0°C using an ice bath. Add a solution of tetrabutylammonium fluoride (TBAF) in THF (1.0 M, 0.5 mL, 0.5 mmol) dropwise.

-

Reagent Addition: Slowly add (trifluoromethyl)trimethylsilane (TMSCF₃, 2.2 g, 15.3 mmol) to the stirred solution, maintaining the temperature at 0°C.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quench and Workup: Upon completion, cool the mixture to 0°C and carefully quench by the slow addition of 1 M hydrochloric acid (HCl, 15 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 1-(Trifluoromethyl)cyclohexanol.[7]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 1-(Trifluoromethyl)cyclohexanol.

Physicochemical and Spectroscopic Properties

The introduction of the CF₃ group drastically alters the properties of the cyclohexanol core. Its strong electron-withdrawing nature increases the acidity of the hydroxyl proton and significantly impacts its lipophilicity.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₁F₃O | N/A |

| Molecular Weight | 168.16 g/mol | Calculated |

| Appearance | Colorless liquid or low-melting solid | Expected |

| logP (Predicted) | ~1.5 - 2.0 | XLogP3 Estimation |

| pKa (Predicted) | ~14-15 | Lower than cyclohexanol (~16) due to inductive effect |

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is characterized by complex multiplets for the cyclohexyl protons between 1.2-2.0 ppm. The absence of a proton on the C1 carbon is a key feature. The hydroxyl proton (OH) will appear as a broad singlet, with its chemical shift being concentration and solvent-dependent.[8]

-

¹³C NMR: The C1 carbon (bearing the OH and CF₃ groups) will appear as a quartet due to coupling with the three fluorine atoms. The CF₃ carbon itself will also be a quartet with a large C-F coupling constant.

-

¹⁹F NMR: A sharp singlet around -75 to -80 ppm is the definitive signal for the CF₃ group in this environment.

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups.[9][10]

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group.[11]

-

C-H Stretch: Absorptions just below 3000 cm⁻¹ correspond to the sp³ C-H bonds of the cyclohexane ring.

-

C-F Stretch: Strong, sharp absorption bands in the 1100-1300 cm⁻¹ region are indicative of the C-F bonds of the trifluoromethyl group.

-

C-O Stretch: An absorption in the 1050-1260 cm⁻¹ range corresponds to the C-O single bond stretch.[11]

Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry would likely show a molecular ion peak (M⁺) at m/z = 168. Key fragmentation patterns would include the loss of water (M-18), the loss of a methyl group (if any rearrangement occurs), and crucially, the loss of the trifluoromethyl group (M-69), which would result in a significant peak at m/z = 99.

Chemical Reactivity and Synthetic Utility

The reactivity of 1-(Trifluoromethyl)cyclohexanol is dominated by the interplay between the hydroxyl group and the adjacent electron-withdrawing CF₃ group.

Acidity and Reactivity of the Hydroxyl Group

The inductive effect of the CF₃ group makes the hydroxyl proton more acidic than that of a typical tertiary alcohol like 1-methylcyclohexanol. This enhances its ability to act as a nucleophile in its deprotonated (alkoxide) form but can hinder reactions that require protonation of the hydroxyl group, as the resulting oxonium ion is destabilized.

Dehydration and Elimination Reactions

Acid-catalyzed dehydration of 1-(Trifluoromethyl)cyclohexanol is more challenging compared to its non-fluorinated analogs. The electron-withdrawing CF₃ group destabilizes the formation of an adjacent carbocation (the putative intermediate in E1 elimination), thus requiring harsher conditions. If elimination occurs, it would lead to the formation of 1-(Trifluoromethyl)cyclohexene.

Nucleophilic Substitution and Derivatization

The hydroxyl group can be converted to other functional groups. For example, esterification can proceed under standard conditions (e.g., reaction with an acyl chloride in the presence of a base) to form trifluoromethylcyclohexyl esters. These derivatives are of interest in materials science and as potential bioactive molecules.

Diagram of Potential Reactions

Caption: Reactivity map for 1-(Trifluoromethyl)cyclohexanol.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 1-(Trifluoromethyl)cyclohexanol lies in its application as a structural motif in the design of new therapeutic agents. The trifluoromethyl group is not merely a placeholder; it is a strategic element for optimizing drug-like properties.[3][12]

Key Advantages in Scaffolding:

-

Metabolic Blocking: The C-F bond is exceptionally strong, making the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes. Placing it at a metabolically vulnerable position on a drug candidate can significantly increase the compound's half-life.[4]

-

Lipophilicity Enhancement: The CF₃ group is highly lipophilic (Hansch π value of +0.88), which can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier.[3][4] This is a critical parameter for oral bioavailability and CNS-targeted drugs.

-

Conformational Control: The steric bulk of the CF₃ group can lock the cyclohexane ring into a specific conformation, which can lead to higher binding affinity and selectivity for a biological target.

-

Bioisosterism: The trifluoromethyl group can serve as a bioisostere for other chemical groups, such as a methyl or chloro group, while offering superior metabolic stability.[3] The entire 1-(Trifluoromethyl)cyclohexanol moiety can act as a more lipophilic and stable replacement for a tert-butyl group.

The presence of trifluoromethyl groups is a common feature in many FDA-approved drugs, highlighting their importance in modern medicine.[2][13] Molecules containing structures similar to 1-(Trifluoromethyl)cyclohexanol have been explored in various therapeutic areas, leveraging the unique properties imparted by the CF₃ group to achieve desired pharmacological profiles.[7]

Safety and Handling

As with all laboratory chemicals, 1-(Trifluoromethyl)cyclohexanol should be handled with appropriate care.

-

General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[14][15]

-

Hazards: While specific toxicity data for this compound is limited, related fluorinated alcohols may cause skin, eye, and respiratory irritation.[16][17] Ingestion should be avoided.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Always consult the most current Safety Data Sheet (SDS) for detailed and specific safety information before handling this compound.

References

-

Verma, R., Shrivastava, R., & Shrivastava, A. (2023). Trifluoromethylation Strategies of Alcohols and Phenols. Asian Journal of Organic Chemistry. 18

-

Verma, R., Shrivastava, R., & Shrivastava, A. (2023). Trifluoromethylation Strategies of Alcohols and Phenols. ResearchGate.

-

PubChem. (n.d.). 4-[1-(Trifluoromethyl)cyclopropyl]cyclohexanol. PubChem.

-

Cao, Y., Ahmadi, R., Poor Heravi, M. R., Issakhov, A., Ebadi, A. G., & Vessally, E. (2021). Recent trends in dehydroxylative trifluoro-methylation, -methoxylation, -methylthiolation, and -methylselenylation of alcohols. RSC Advances.

-

Jones, D. H., et al. (2015). Synthesis of dibenzylamino-1-methylcyclohexanol and dibenzylamino-1-trifluoromethylcyclohexanol isomers. Organic & Biomolecular Chemistry.

-

Zhang, W., et al. (2022). Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes. Nature Communications.

-

Prakash, G. K. S., & Kulkarni, A. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.

-

Sigma-Aldrich. (n.d.). 1-(Trifluoromethyl)cyclohexane-1-carboxylic acid 97. Sigma-Aldrich.

-

Fisher Scientific. (2024). SAFETY DATA SHEET: 4-(Trifluoromethyl)cyclohexanol. Fisher Scientific.

-

Macmillan Group. (2022). Deoxytrifluoromethylation of Alcohols. Princeton University.

-

Sigma-Aldrich. (2025). SAFETY DATA SHEET. Sigma-Aldrich.

-

Thermo Fisher Scientific. (2014). SAFETY DATA SHEET. Thermo Fisher Scientific.

-

Ferreira, R. J., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.

-

Grellepois, F., et al. (2003). Synthesis of trifluoromethyl cyclohexyl, cyclohexenyl and aryl compounds via stepwise Robinson annulation. Organic & Biomolecular Chemistry.

-

MedchemExpress. (2025). Safety Data Sheet: 1-Cyclohexanol. MedchemExpress.com.

- Sharma, P., & Sharma, R. (2023). Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmaceutical Research.

- LibreTexts Chemistry. (n.d.). 29.6 Infrared (IR) Spectroscopy. LibreTexts.

-

Ferreira, R. J., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.

-

Prakash, G. K. S., & Kulkarni, A. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate.

-

Epistemeo. (2012). Introduction to IR Spectroscopy - Alcohols. YouTube.

-

Chemistry Stack Exchange. (2015). NMR spectrum of cyclohexanol - hints on integration. Chemistry Stack Exchange.

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.

-

Ferreira, R. J., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed.

-

Kolomeitsev, A. A., et al. (2021). Synthesis of 1-Trifluoromethylindanes and Close Structures: A Mini Review. MDPI.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. m.youtube.com [m.youtube.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 12. macmillan.princeton.edu [macmillan.princeton.edu]

- 13. researchgate.net [researchgate.net]

- 14. fishersci.com [fishersci.com]

- 15. file.medchemexpress.com [file.medchemexpress.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

- 18. Trifluoromethylation Strategies of Alcohols and Phenols [ouci.dntb.gov.ua]

A Technical Guide to the Spectral Analysis of 1-(Trifluoromethyl)cyclohexanol for Advanced Research

This in-depth technical guide provides a comprehensive analysis of the spectral data for 1-(Trifluoromethyl)cyclohexanol, a molecule of significant interest to researchers, scientists, and professionals in drug development. The strategic incorporation of a trifluoromethyl group onto a cyclohexanol scaffold can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making it a valuable pharmacophore in medicinal chemistry.[1] A thorough understanding of its spectral characteristics is paramount for its synthesis, characterization, and application in novel therapeutic agents.

This guide offers full editorial control to present the information in a logical and insightful manner, moving beyond a rigid template to deliver a narrative grounded in scientific expertise and practical experience. We will delve into the causality behind experimental choices and interpret spectral data with a focus on providing a self-validating system of protocols and analysis.

The Strategic Importance of the Trifluoromethyl Group in Drug Design

The trifluoromethyl (-CF3) group is a cornerstone in modern medicinal chemistry, often employed to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. Its strong electron-withdrawing nature and high lipophilicity can significantly alter a molecule's biological activity.[1] In the context of 1-(Trifluoromethyl)cyclohexanol, the -CF3 group is expected to increase the acidity of the hydroxyl proton and influence the conformational equilibrium of the cyclohexyl ring. Understanding these effects through spectral analysis is crucial for predicting molecular behavior in biological systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Deep Dive into Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the precise structure of organic molecules. For 1-(Trifluoromethyl)cyclohexanol, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its atomic connectivity and spatial arrangement.

Proton (¹H) NMR Spectroscopy

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.50-1.80 | m | 10H | Cyclohexyl protons (CH₂) |

| ~2.05 | s | 1H | Hydroxyl proton (OH) |

Interpretation and Causality:

The ¹H NMR spectrum of 1-(Trifluoromethyl)cyclohexanol is anticipated to be relatively simple. The ten protons of the cyclohexyl ring will appear as a complex multiplet in the aliphatic region, typically between 1.50 and 1.80 ppm. The exact chemical shifts and multiplicities are influenced by the chair-chair interconversion of the cyclohexane ring and the diastereotopic nature of the methylene protons. Protons closer to the electron-withdrawing trifluoromethyl and hydroxyl groups will resonate at a slightly downfield chemical shift.[2]

The hydroxyl proton is expected to appear as a broad singlet around 2.05 ppm. Its chemical shift and broadness are highly dependent on concentration, temperature, and solvent due to hydrogen bonding and chemical exchange.[3]

Experimental Protocol for ¹H NMR Data Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-(Trifluoromethyl)cyclohexanol in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

Acquisition Parameters:

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Pulse width: 90°

-

Acquisition time: 4.0 s

-

Spectral width: 12 ppm

-

-

Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Integrate the resulting peaks and reference the spectrum to the TMS signal at 0.00 ppm.

Workflow for ¹H NMR Analysis:

Caption: Workflow for ¹H NMR analysis of 1-(Trifluoromethyl)cyclohexanol.

Carbon-¹³ (¹³C) NMR Spectroscopy

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment | | :--- | :--- | :--- | :--- | | ~22.0 | t | C4 | | ~25.0 | t | C3, C5 | | ~38.0 | t | C2, C6 | | ~75.0 | q (²JCF ≈ 30 Hz) | C1 | | ~127.0 | q (¹JCF ≈ 285 Hz) | CF₃ |

Interpretation and Causality:

The ¹³C NMR spectrum provides a clear count of the non-equivalent carbon atoms. Due to the symmetry of the cyclohexyl ring, four distinct signals are expected for the ring carbons. The carbon atom bearing the hydroxyl and trifluoromethyl groups (C1) will be significantly deshielded and appear around 75.0 ppm. A key feature will be the coupling of this carbon to the three fluorine atoms, resulting in a quartet with a coupling constant (²JCF) of approximately 30 Hz.[4]

The trifluoromethyl carbon itself will resonate at a much lower field, around 127.0 ppm, and will also appear as a quartet due to the large one-bond C-F coupling (¹JCF) of about 285 Hz. The remaining cyclohexyl carbons will appear in the aliphatic region (20-40 ppm).

Experimental Protocol for ¹³C NMR Data Acquisition:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Utilize a 125 MHz NMR spectrometer with a broadband probe.

-

Acquisition Parameters:

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Pulse width: 90°

-

Acquisition time: 1.0 s

-

Spectral width: 240 ppm

-

Proton decoupling: Broadband decoupling (e.g., WALTZ-16)

-

-

Data Processing: Apply a Fourier transform, phase and baseline correction, and reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Fluorine-¹⁹ (¹⁹F) NMR Spectroscopy

Predicted ¹⁹F NMR Spectral Data (470 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -75 | s | CF₃ |

Interpretation and Causality:

¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds.[5] The three equivalent fluorine atoms of the trifluoromethyl group will give rise to a single sharp resonance. The chemical shift is highly dependent on the electronic environment. For a tertiary alcohol like 1-(Trifluoromethyl)cyclohexanol, the signal is expected to appear around -75 ppm relative to an internal standard like CFCl₃. The absence of coupling in the proton-decoupled ¹⁹F NMR spectrum confirms the presence of an isolated CF₃ group.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Broad, Strong | O-H stretch (hydrogen-bonded) |

| 2940, 2860 | Strong | C-H stretch (aliphatic) |

| 1450 | Medium | C-H bend (scissoring) |

| 1250-1050 | Strong | C-F stretch |

| 1150 | Strong | C-O stretch |

Interpretation and Causality:

The IR spectrum of 1-(Trifluoromethyl)cyclohexanol will be dominated by a broad and strong absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded alcohol.[6][7] The strong C-H stretching vibrations of the cyclohexyl ring will be observed around 2940 and 2860 cm⁻¹. The presence of the trifluoromethyl group will give rise to very strong C-F stretching absorptions in the 1250-1050 cm⁻¹ region. The C-O stretching vibration of the tertiary alcohol is expected to appear as a strong band around 1150 cm⁻¹.[6]

Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the neat liquid or solid sample directly on the ATR crystal.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition Parameters:

-

Number of scans: 32

-

Resolution: 4 cm⁻¹

-

Spectral range: 4000-400 cm⁻¹

-

-

Data Processing: Collect the spectrum and perform a background subtraction.

Relationship between Functional Groups and IR Absorptions:

Caption: Correlation of functional groups in 1-(Trifluoromethyl)cyclohexanol with their characteristic IR absorptions.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural fragments of a molecule.

Predicted Mass Spectral Data (Electron Ionization - EI)

| m/z | Relative Intensity | Possible Fragment |

| 168 | Low | [M]⁺ (Molecular Ion) |

| 150 | Moderate | [M - H₂O]⁺ |

| 99 | High | [M - CF₃]⁺ |

| 69 | Moderate | [CF₃]⁺ |

| 57 | High | [C₄H₉]⁺ (from ring fragmentation) |

Interpretation and Causality:

In electron ionization mass spectrometry, the molecular ion peak ([M]⁺) for 1-(Trifluoromethyl)cyclohexanol is expected at m/z 168. However, tertiary alcohols often exhibit a weak or absent molecular ion peak due to facile fragmentation. A prominent peak is expected at m/z 150, corresponding to the loss of a water molecule ([M - H₂O]⁺). The cleavage of the C-C bond adjacent to the oxygen is also a common fragmentation pathway, leading to the loss of the trifluoromethyl radical and a stable oxonium ion at m/z 99, which could be the base peak. A peak at m/z 69 corresponding to the [CF₃]⁺ cation is also anticipated. Further fragmentation of the cyclohexane ring can lead to a series of smaller fragments, with a notable peak at m/z 57.

Experimental Protocol for Mass Spectrometry Data Acquisition (EI-GC/MS):

-

Sample Introduction: Inject a dilute solution of the compound in a volatile solvent (e.g., dichloromethane) into a gas chromatograph (GC) coupled to a mass spectrometer.

-

GC Conditions:

-

Column: Standard non-polar capillary column (e.g., DB-5ms).

-

Injector temperature: 250 °C.

-

Oven program: Start at 50 °C, ramp to 250 °C at 10 °C/min.

-

-

MS Conditions (Electron Ionization):

-

Ionization energy: 70 eV.

-

Source temperature: 230 °C.

-

Mass range: m/z 40-400.

-

-

Data Analysis: Analyze the mass spectrum of the GC peak corresponding to 1-(Trifluoromethyl)cyclohexanol.

Conclusion: A Unified Spectroscopic Picture

The comprehensive analysis of ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and mass spectrometry data provides a detailed and self-consistent structural elucidation of 1-(Trifluoromethyl)cyclohexanol. The interplay of these techniques allows for the unambiguous identification and characterization of this important fluorinated building block. The methodologies and interpretations presented in this guide serve as a valuable resource for researchers in drug discovery and organic synthesis, enabling the confident application of this compound in the development of novel chemical entities.

References

- Wiley-VCH. (2008).

-

MDPI. (n.d.). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis of trifluoromethyl cyclohexyl, cyclohexenyl and aryl compounds via stepwise Robinson annulation. Retrieved from [Link]

-

NIST. (n.d.). 1-Methylcyclohexanol, trifluoroacetate. NIST Chemistry WebBook. Retrieved from [Link]

-

Dove Medical Press. (n.d.). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Retrieved from [Link]

- The Royal Society of Chemistry. (2015).

-

The Royal Society of Chemistry. (n.d.). Synthesis of chiral tertiary trifluoromethyl alcohols by asymmetric nitroaldol reaction with a Cu(ii)-bisoxazolidine catalyst. Chemical Communications. Retrieved from [Link]

-

PubChem. (n.d.). (Trifluoromethyl)cyclohexane. National Institutes of Health. Retrieved from [Link]

-

National Institutes of Health. (2022). Deoxytrifluoromethylation of Alcohols. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 T 1D 1H NMR spectra of cyclohexanol recorded with 16 scans. a.... Retrieved from [Link]

-

BMRB. (n.d.). bmse000431 Cyclohexanol. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0059693). Retrieved from [Link]

-

ATB. (n.d.). Cyclohexanol | C6H12O | MD Topology | NMR | X-Ray. Retrieved from [Link]

-

MassBank. (2008). MSBNK-Fac_Eng_Univ_Tokyo-JP001811. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.

-

ACS Publications. (2022). Deoxytrifluoromethylation of Alcohols. Journal of the American Chemical Society. Retrieved from [Link]

-

NIST. (n.d.). Cyclohexanol, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

YouTube. (2012). Introduction to IR Spectroscopy - Alcohols. Retrieved from [Link]

-

ResearchGate. (2025). 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides. Retrieved from [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). Context and strategy to access trifluoromethyl tertiary alcohols from.... Retrieved from [Link]

-

Reddit. (2025). ¹H NMR Spectrum of 1-methylcyclohexanol. r/chemhelp. Retrieved from [Link]

-

PubChem. (n.d.). 1,3,5-Trifluoro-2,4,6-tris(trifluoromethyl)cyclohexane. National Institutes of Health. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.13: Uses of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

OpenStax. (n.d.). 29.6 Infrared (IR) Spectroscopy. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

-

Proprep. (n.d.). What does the IR spectrum of cyclohexanol reveal?. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015). NMR spectrum of cyclohexanol - hints on integration. Retrieved from [Link]

-

YouTube. (2020). IR Spectroscopy - Practice Problems. Retrieved from [Link]

-

Reddit. (2020). Cyclohexanol Mass Spec. r/chemhelp. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 4-(Trifluoromethyl)cyclohexanone 97 75091-99-5 [sigmaaldrich.com]

- 3. reddit.com [reddit.com]

- 4. mdpi.com [mdpi.com]

- 5. dovepress.com [dovepress.com]

- 6. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 7. proprep.com [proprep.com]

1-(Trifluoromethyl)cyclohexanol CAS number

An In-Depth Technical Guide to Trifluoromethyl-Substituted Cyclohexanols

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluoromethyl-substituted cyclohexanols represent a pivotal class of chemical building blocks, strategically employed in modern medicinal chemistry and materials science. The incorporation of the trifluoromethyl (CF₃) group onto the cyclohexanol scaffold imparts a unique combination of properties, including enhanced lipophilicity, metabolic stability, and altered electronic characteristics. These attributes are highly sought after in the design of novel therapeutics and advanced materials. This technical guide provides a comprehensive overview of trifluoromethylated cyclohexanols, with a primary focus on the 1-(Trifluoromethyl)cyclohexanol isomer and comparative insights from its 3- and 4-substituted counterparts. We will explore their physicochemical properties, detail robust synthetic methodologies, discuss their critical applications in drug discovery, and outline essential safety and handling protocols.

The Strategic Role of the Trifluoromethyl Group in Molecular Design

The Ascendancy of Fluorine in Medicinal Chemistry

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug design. The carbon-fluorine (C-F) bond, one of the strongest in organic chemistry, offers high metabolic stability.[1] This stability is crucial for increasing a drug's half-life by preventing metabolic degradation at a specific site.[1] Furthermore, fluorine's high electronegativity can significantly alter the acidity or basicity of nearby functional groups, influencing a molecule's binding affinity to biological targets.[2]

The Trifluoromethyl Group: A Privileged Moiety

The trifluoromethyl (CF₃) group is particularly influential in medicinal chemistry. It is often used as a bioisostere for methyl groups or even larger alkyl groups, but with profoundly different electronic effects.[1] Its strong electron-withdrawing nature and high lipophilicity can dramatically improve a compound's membrane permeability, binding selectivity, and overall pharmacokinetic profile.[1][3] The inclusion of a CF₃ group has repeatedly been shown to enhance the potency and bioavailability of drug candidates, making it a favored substituent in the development of pharmaceuticals and agrochemicals.[1][2][4]

Caption: Logical relationship between the CF₃ group's properties and its impact on drug design.

Physicochemical Properties & Identification

Chemical Identity and Isomers

The trifluoromethyl group can be positioned at various locations on the cyclohexanol ring, leading to different isomers with distinct properties. While 1-(Trifluoromethyl)cyclohexanol is a key target, its isomers, particularly 4-(Trifluoromethyl)cyclohexanol, are more commonly documented in commercial and research databases.

| Isomer | Structure | CAS Number |

| 1-(Trifluoromethyl)cyclohexanol |  | Not consistently indexed; often synthesized in-situ. |

| 3-(Trifluoromethyl)cyclohexanol |  | 454-63-7[2] |

| 4-(Trifluoromethyl)cyclohexanol |  | 30129-18-1[5][6][7] |

Comparative Physicochemical Data

The properties of these compounds are essential for planning reactions and understanding their behavior. Below is a summary of available data for the well-characterized 4-isomer.

| Property | Value for 4-(Trifluoromethyl)cyclohexanol | Source |

| Molecular Formula | C₇H₁₁F₃O | [6][7] |

| Molecular Weight | 168.16 g/mol | [7][8] |

| Appearance | Clear, colorless liquid or solid | [6][7] |

| Boiling Point | 160 - 161 °C | [9] |

| Density | ~0.948 g/cm³ at 25 °C | [9] |

| Refractive Index | 1.4065-1.4115 @ 20°C | [6] |

| logP (Octanol/Water) | 1.25 | [9] |

Spectral Analysis Insights

Spectroscopic data is critical for structural confirmation. For 1-(Trifluoromethyl)cyclohexanol, one would expect:

-

¹H NMR: The absence of a proton at the C1 position. Resonances for the cyclohexane ring protons would appear as complex multiplets. The hydroxyl proton signal would be a singlet, the position of which is solvent-dependent.

-

¹³C NMR: A characteristic quartet for the CF₃ carbon due to C-F coupling. The C1 carbon (bearing the OH and CF₃ groups) would also show coupling to the fluorine atoms.

-

¹⁹F NMR: A singlet, as all three fluorine atoms are equivalent.

-

IR Spectroscopy: A strong, broad absorption band around 3300-3500 cm⁻¹ corresponding to the O-H stretch, and strong C-F stretching bands typically in the 1100-1300 cm⁻¹ region.

Synthesis and Manufacturing Protocols

Retrosynthetic Approach

The most direct and logical synthesis of 1-(Trifluoromethyl)cyclohexanol involves the nucleophilic addition of a trifluoromethyl anion equivalent to cyclohexanone. This approach is highly efficient and regioselective.

Caption: Retrosynthetic analysis for 1-(Trifluoromethyl)cyclohexanol.

Key Synthetic Workflow: Trifluoromethylation of Cyclohexanone

The reaction of cyclohexanone with (trifluoromethyl)trimethylsilane (TMSCF₃, the Ruppert-Prakash reagent) is a widely adopted method for introducing the CF₃ group. The reaction is initiated by a nucleophilic catalyst, such as a fluoride source, which generates the active trifluoromethyl anion.

Detailed Experimental Protocol

Objective: To synthesize 1-(Trifluoromethyl)cyclohexanol from cyclohexanone.

Materials:

-

Cyclohexanone (1.0 eq)

-

(Trifluoromethyl)trimethylsilane (TMSCF₃, 1.5 eq)

-

Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (0.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Diethyl ether

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add cyclohexanone and anhydrous THF.

-

Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

-

Reagent Addition: Add TMSCF₃ to the stirred solution. Subsequently, add the TBAF solution dropwise over 15 minutes. The reaction is often exothermic.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching and Workup: Once the starting material is consumed, cool the mixture back to 0 °C and slowly quench by adding 1 M HCl to hydrolyze the intermediate silyl ether.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).

-

Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by distillation to yield the pure 1-(Trifluoromethyl)cyclohexanol.

Applications in Drug Development

The 1-(trifluoromethyl)cyclohexanol moiety is a valuable building block for synthesizing more complex molecules. Its incorporation can significantly enhance the parent molecule's therapeutic potential.

Impact on Pharmacokinetic Properties

-

Metabolic Stability: The robust C-F bonds of the CF₃ group prevent CYP450-mediated oxidation, a common metabolic pathway for alkyl groups. This leads to a longer in-vivo half-life and reduced drug dosage.[1]

-

Lipophilicity and Permeability: The CF₃ group substantially increases lipophilicity (logP), which can improve a drug's ability to cross cellular membranes and the blood-brain barrier.[1][3]

Influence on Pharmacodynamic Properties

-

Binding Affinity: The high electronegativity of the CF₃ group can alter the electron density of a molecule, potentially forming favorable interactions (such as dipole-dipole or multipolar interactions) with amino acid residues in a target protein's binding pocket.

-

Conformational Effects: The steric bulk of the CF₃ group can lock a molecule into a specific, biologically active conformation, thereby increasing its potency and selectivity.[1]

Safety, Handling, and Storage

Proper handling of trifluoromethylated compounds is essential due to their potential hazards. The following information is based on data for related compounds like 4-(Trifluoromethyl)cyclohexanol.[5]

Hazard Identification

This class of chemicals is generally considered hazardous.[5]

-

GHS Pictograms: GHS07 (Exclamation Mark)

-

Hazard Statements:

Safe Handling and Personal Protective Equipment (PPE)

| Precaution | Recommendation | Source |

| Engineering Controls | Use only outdoors or in a well-ventilated area, such as a fume hood. | [5][9] |

| Eye/Face Protection | Wear chemical safety goggles or a face shield (European Standard EN166). | [5] |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile) and a lab coat. | [5] |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator. | [5] |

| Hygiene Measures | Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. | [9][10] |

Storage and Disposal

-

Storage: Store in a cool, dry, and well-ventilated place.[9] Keep the container tightly closed and store locked up.[9]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9] Do not empty into drains.[5]

Conclusion

1-(Trifluoromethyl)cyclohexanol and its isomers are more than just fluorinated reagents; they are strategic tools for molecular engineering. Their ability to confer enhanced metabolic stability, lipophilicity, and binding affinity makes them invaluable assets in the rational design of new pharmaceuticals and advanced functional materials. The synthetic protocols for their creation are well-established and robust, allowing for their integration into complex molecular architectures. As the demand for more effective and safer drugs continues to grow, the role of privileged building blocks like trifluoromethyl-substituted cyclohexanols is set to expand, paving the way for future innovations in science and medicine.

References

- SAFETY D

- Applications of 3-(Trifluoromethyl)cyclohexanol in Modern Chemistry. Chem-Space.

- SAFETY DATA SHEET - 4-(Trifluoromethyl)cyclohexanol. Fisher Scientific.

- 4-(Trifluoromethyl)cyclohexanol, 97% 1 g | Buy Online. Thermo Scientific Chemicals.

- 4-(Trifluoromethyl)cyclohexanol AldrichCPR 30129-18-1. Sigma-Aldrich.

- 4-(Trifluoromethyl)cyclohexanol (Cas 30129-18-1). Parchem.

- 4-(Trifluoromethyl)

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.

- N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. fishersci.com [fishersci.com]

- 6. 4-(Trifluoromethyl)cyclohexanol, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. 4-(Trifluoromethyl)cyclohexanol AldrichCPR 30129-18-1 [sigmaaldrich.com]

- 8. parchem.com [parchem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

The Trifluoromethylated Cyclohexanol Scaffold: A Technical Guide to Synthesis and Prospective Biological Activity

Introduction: The Strategic Value of Trifluoromethylation in Cycloaliphatic Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl (CF3) group, in particular, has emerged as a uniquely powerful functional moiety. Its introduction into organic molecules can profoundly alter their physicochemical properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2] While the impact of trifluoromethylation on aromatic and heterocyclic systems is well-documented, its role in tuning the biological activity of simple cycloaliphatic structures like cyclohexanol remains a compelling area for exploration.

This technical guide provides an in-depth exploration of trifluoromethylated cyclohexanols, targeting researchers, scientists, and drug development professionals. We will delve into the established synthetic routes to these compounds and, based on the known bioactivities of other trifluoromethylated molecules, present a forward-looking perspective on their potential as therapeutic agents. This document is designed to be a foundational resource, providing both practical synthetic protocols and a rationale for the future investigation of this promising, yet underexplored, class of compounds.

The Physicochemical Impact of the Trifluoromethyl Group

The trifluoromethyl group imparts a unique set of properties to a parent molecule, which are critical for its pharmacokinetic and pharmacodynamic profile. Understanding these effects is paramount to appreciating the potential biological activity of trifluoromethylated cyclohexanols.

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the trifluoromethyl group highly resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[1] This increased stability can lead to a longer in vivo half-life and a more predictable pharmacokinetic profile.

-

Lipophilicity: The CF3 group is significantly more lipophilic than a methyl group, which can enhance a molecule's ability to cross cellular membranes and the blood-brain barrier.[1] This property is crucial for reaching intracellular targets.

-

Electronegativity and Dipole Moment: The high electronegativity of the fluorine atoms creates a strong dipole moment, which can influence non-covalent interactions with biological targets.

-

Conformational Effects: The steric bulk of the trifluoromethyl group can influence the preferred conformation of the cyclohexanol ring, which in turn can affect its binding to a target protein.

| Property | Influence of Trifluoromethyl Group | Implication for Biological Activity |

| Metabolic Stability | Increased resistance to enzymatic degradation.[1] | Longer half-life, reduced clearance. |

| Lipophilicity | Increased, enhancing membrane permeability.[1] | Improved bioavailability and access to intracellular targets. |

| Binding Interactions | Can participate in hydrogen bonding and dipole-dipole interactions. | Potentially enhanced binding affinity and selectivity. |

| pKa Modulation | Can lower the pKa of nearby acidic protons. | Altered ionization state at physiological pH. |

Synthesis of Trifluoromethylated Cyclohexanols: A Proven Workflow

The most common and efficient method for the synthesis of trifluoromethylated cyclohexanols involves the nucleophilic trifluoromethylation of a corresponding cyclohexanone precursor. The Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (TMSCF3), is the most widely used source of the trifluoromethyl nucleophile.

Experimental Protocol: Synthesis of 1-(Trifluoromethyl)cyclohexan-1-ol

This protocol describes the synthesis of the parent 1-(trifluoromethyl)cyclohexan-1-ol from cyclohexanone.

Materials:

-

Cyclohexanone

-

(Trifluoromethyl)trimethylsilane (TMSCF3)

-

Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Argon or nitrogen gas supply

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous tetrahydrofuran (THF).

-

Addition of Reactants: Add cyclohexanone to the THF. Cool the solution to 0 °C using an ice bath.

-

Initiation of Trifluoromethylation: Slowly add (trifluoromethyl)trimethylsilane (TMSCF3) to the stirred solution.

-

Catalyst Addition: Add a catalytic amount of tetrabutylammonium fluoride (TBAF) solution dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Quenching and Workup: Upon completion, quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

-

Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography to yield the desired 1-(trifluoromethyl)cyclohexan-1-ol.

Caption: Synthetic pathway for 1-(Trifluoromethyl)cyclohexan-1-ol.

Prospective Biological Activities of Trifluoromethylated Cyclohexanols

While direct biological data for trifluoromethylated cyclohexanols is limited, we can extrapolate potential activities based on the established roles of the trifluoromethyl group in other bioactive molecules.

Potential as Anticancer Agents

The trifluoromethyl group is a common feature in many anticancer drugs.[3] Its ability to enhance metabolic stability and cell permeability makes it an attractive moiety for the design of new oncology agents. Trifluoromethylated pyrimidine derivatives, for instance, have shown potent anti-proliferative activity.[4] It is plausible that trifluoromethylated cyclohexanols could serve as scaffolds for the development of new anticancer compounds, potentially acting as inhibitors of key signaling pathways involved in cell proliferation and survival.

Caption: Potential mechanism of anticancer activity.

Potential as Antiviral Agents

Several approved antiviral drugs contain a trifluoromethyl group. This is often due to the group's ability to mimic other chemical entities while providing enhanced stability. For example, trifluoromethylated nucleoside analogs can act as chain terminators in viral replication.[5] Trifluoromethylthiolane derivatives have shown activity against Herpes Simplex Virus.[6] Given this precedent, trifluoromethylated cyclohexanols could be investigated as potential antiviral agents, possibly by inhibiting viral entry or replication enzymes.

Potential as Enzyme Inhibitors

The strong electron-withdrawing nature of the trifluoromethyl group can make an adjacent carbonyl group more electrophilic, leading to the formation of stable hemiacetals or hemiketals with active site serine or cysteine residues of enzymes. This principle has been successfully applied in the design of protease and kinase inhibitors.[7][8] Trifluoromethyl ketones are known inhibitors of SARS-CoV 3CL protease.[8][9] While cyclohexanols lack a ketone, they can be oxidized in vivo to the corresponding cyclohexanones, which could then act as enzyme inhibitors. Alternatively, the trifluoromethyl carbinol moiety itself may participate in key binding interactions within an enzyme's active site.

Caption: Potential interaction with an enzyme active site.

Future Directions and Conclusion

The trifluoromethylated cyclohexanol scaffold represents an intriguing, yet largely untapped, area of medicinal chemistry. The synthetic accessibility of these compounds, coupled with the well-established benefits of the trifluoromethyl group, provides a strong rationale for their further investigation.

Future research should focus on the following areas:

-

Synthesis of Diverse Libraries: The generation of libraries of trifluoromethylated cyclohexanols with varying substitution patterns and stereochemistry is essential for systematic biological screening.

-

Broad Biological Screening: These libraries should be screened against a wide range of biological targets, including cancer cell lines, viruses, and key enzymes.

-

Structure-Activity Relationship (SAR) Studies: For any identified hits, detailed SAR studies should be conducted to optimize potency and selectivity.

-

Mechanistic Studies: The mechanism of action of any active compounds should be thoroughly investigated to understand their molecular targets and pathways.

References

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). PubMed Central. [Link]

-

Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. (2021). PubMed. [Link]

-

Synthesis and antitumor activity of derivatives of SKF-83566. (2025). PubMed. [Link]

-

Synthesis and antitumor activity of 6-trifluoromethylcyclophosphamide and related compounds. (1976). PubMed. [Link]

-

Synthesis of Trifluoromethyl-α,β-unsaturated Lactones and Pyrazolinones and Discovery of Influenza Virus Polymerase Inhibitors. (2018). PubMed. [Link]

-

Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. (2008). PubMed Central. [Link]

-

Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. (2008). PubMed. [Link]

- Biologically active compounds. (2006).

-

New Fluoro‐ and Trifluoromethyl‐Substituted Trimethoxychalcones as Anticancer Agents: Synthesis, Bio‐evaluation, and Computational Studies. (2023). ResearchGate. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). MDPI. [Link]

-

Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes. (2024). PubMed Central. [Link]

-

Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. (2024). PubMed Central. [Link]

-

The Antiviral Activity of Trifluoromethylthiolane Derivatives. (2022). MDPI. [Link]

-

Characterization of an Aromatic Trifluoromethyl Ketone as a New Warhead for Covalently Reversible Kinase Inhibitor Design. (2025). ResearchGate. [Link]

-

Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives. (2021). PubMed. [Link]

-

The microreview summarizes data published since 2015 on the antiviral properties and synthesis of compounds containing the 1,2,4-triazole ring. (2022). Thieme Connect. [Link]

-

Correlation Between Structure and New Anti-Cancer Activity of Some Antioxidants Following Chemical Structure Modification. (2022). Oriental Journal of Chemistry. [Link]

-

Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. (2024). RSC Publishing. [Link]

-

Synthesis and Antiviral Activity of Camphene Derivatives against Different Types of Viruses. (2022). MDPI. [Link]

-

The antiviral activity of trifluoromethylthiolane derivatives. (2022). Sciforum. [Link]

-

Protease Inhibitors as Antiviral Agents. (1999). PubMed Central. [Link]

-

Patents In BindingDB. (2025). BindingDB. [Link]

- Bioactive polypeptides for improvements in plant protection, growth and productivity. (2020).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. sciforum.net [sciforum.net]

- 7. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Discovery of Novel Fluorinated Cyclohexanol Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery, profoundly enhancing properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] The cyclohexanol scaffold, a prevalent motif in numerous bioactive compounds, presents a fertile ground for fluorination strategies. This guide provides an in-depth technical exploration of the synthesis, characterization, and strategic considerations for the discovery of novel fluorinated cyclohexanol derivatives. We will delve into key synthetic methodologies, including deoxofluorination and epoxide ring-opening, explaining the mechanistic rationale behind procedural choices. Furthermore, this paper will detail robust characterization techniques, with a special emphasis on ¹⁹F NMR spectroscopy, and present a hypothetical workflow from synthesis to biological evaluation, thereby offering a comprehensive roadmap for researchers in the field.

The Strategic Imperative for Fluorination in Drug Discovery

The introduction of fluorine into a drug candidate is rarely an afterthought; it is a deliberate strategy to modulate its physicochemical and pharmacological profile. Approximately 20% of all pharmaceuticals on the market are organofluorine compounds, a testament to the transformative power of this unique element.[1]

Key advantages conferred by fluorine include:

-

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry.[3] Replacing a metabolically labile C-H bond with a C-F bond can effectively block oxidation by cytochrome P450 enzymes, prolonging the drug's half-life.[1][4]

-

Increased Lipophilicity: Fluorine substitution, particularly with groups like trifluoromethyl (CF₃), significantly increases a molecule's lipophilicity.[2] This can enhance membrane permeability and improve absorption and distribution within the body.[1][2]

-

Modulation of pKa: As the most electronegative element, fluorine exerts a powerful inductive effect, which can lower the pKa of nearby acidic or basic functional groups. This tuning of acidity/basicity is critical for optimizing a drug's solubility, receptor binding, and pharmacokinetic profile.

-

Conformational Control and Binding Affinity: The introduction of fluorine can alter the conformation of a molecule, pre-organizing it for a more favorable interaction with its biological target. The C-F bond can also participate in unique non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, further enhancing binding affinity.

The cyclohexanol ring is a common structural motif in natural products and synthetic drugs. Its three-dimensional, non-planar structure allows for precise spatial arrangement of substituents to interact with biological targets. Combining this versatile scaffold with the powerful effects of fluorine creates a rich chemical space for the discovery of novel therapeutics.

Core Synthetic Strategies and Mechanistic Insights

The synthesis of fluorinated cyclohexanols requires careful consideration of regioselectivity and stereoselectivity. Two predominant and powerful strategies are the deoxofluorination of cyclohexanone precursors and the nucleophilic ring-opening of cyclohexene oxides.

Deoxofluorination of Hydroxycyclohexanones

Deoxyfluorination is the direct conversion of a hydroxyl group to a fluorine atom. This method is particularly valuable for late-stage fluorination, where a hydroxylated intermediate has already been synthesized.[4]

Causality Behind the Choice of Reagent: The most common reagents for this transformation are sulfur trifluorides, such as diethylaminosulfur trifluoride (DAST) and its more thermally stable analogues like Deoxo-Fluor®.[5][6] These reagents are chosen because they act as both an activating agent for the alcohol and the nucleophilic fluoride source in a single package.[6]

The reaction proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry at the carbon center. This stereospecificity is a critical feature, allowing for precise control over the final product's 3D structure.[4]

Caption: Workflow for stereospecific deoxyfluorination.

Experimental Protocol: Stereospecific Deoxyfluorination of (R)-2-hydroxycyclohexanone

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add (R)-2-hydroxycyclohexanone (1.0 eq) and anhydrous dichloromethane (DCM, 0.1 M).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Rationale: Low temperature is crucial to prevent side reactions and decomposition of the fluorinating agent.

-

Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST) (1.2 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -65 °C. Self-Validation: A slight yellow color may persist. Rapid color change to dark brown or black indicates decomposition, and the experiment should be reassessed.

-

Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature over 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, cool the mixture to 0 °C and slowly quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Caution: Quenching is exothermic and releases gas. Add slowly to avoid over-pressurization.

-

Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

-

Workup: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure (S)-2-fluorocyclohexanone.

Nucleophilic Ring-Opening of Cyclohexene Oxides

Another powerful strategy involves the ring-opening of epoxides with a fluoride source. This method is highly effective for producing trans-fluorohydrins, a common motif in bioactive molecules.